molecular formula C13H18N2O B13839841 2-(6-Cyclohexylpyridin-3-yl)acetamide

2-(6-Cyclohexylpyridin-3-yl)acetamide

Cat. No.: B13839841
M. Wt: 218.29 g/mol
InChI Key: JGWOYHDXUQGWPN-UHFFFAOYSA-N
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Description

2-(6-Cyclohexylpyridin-3-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclohexyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyclohexylpyridin-3-yl)acetamide typically involves the reaction of 6-cyclohexylpyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

[ \text{6-Cyclohexylpyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyclohexylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Cyclohexylpyridin-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Cyclohexylpyridin-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. Additionally, it may interact with receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenylpyridin-3-yl)acetamide
  • 2-(6-Methylpyridin-3-yl)acetamide
  • 2-(6-Ethylpyridin-3-yl)acetamide

Uniqueness

2-(6-Cyclohexylpyridin-3-yl)acetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(6-cyclohexylpyridin-3-yl)acetamide

InChI

InChI=1S/C13H18N2O/c14-13(16)8-10-6-7-12(15-9-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,14,16)

InChI Key

JGWOYHDXUQGWPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(C=C2)CC(=O)N

Origin of Product

United States

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